molecular formula C32H50O8 B190870 Cucurbitacin IIa CAS No. 58546-34-2

Cucurbitacin IIa

Cat. No. B190870
CAS RN: 58546-34-2
M. Wt: 562.7 g/mol
InChI Key: LKYNAQSYQLFTCM-GYXNDICUSA-N
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Description

Cucurbitacin IIa is a tetracyclo triterpenoid that was first found in plants and is one of the most important active components in cucurbitaceae plants . It has a variety of pharmacological effects, such as antitumor, anti-inflammatory, antibacterial, anti-hepatitis B virus, inhibition of human immunodeficiency virus replication, and antidepressant effect .


Synthesis Analysis

Cucurbitacin IIa derivatives have been synthesized and screened for cytotoxic activity . The absolute configuration of the derivatives was determined by single crystal diffraction . The biosynthetic pathway of cucurbitacin IIa has also been studied, with high-level production of key triterpenoid intermediates observed in engineered yeast and tobacco .


Molecular Structure Analysis

The molecular structure of cucurbitacin IIa has been characterized by specific optical rotation measurement, high-resolution mass spectroscopy, and NMR spectroscopic analysis . Furthermore, the molecular structure of cucurbitacin IIa was determined by X-ray single-crystal crystallography .


Chemical Reactions Analysis

Cucurbitacin IIa is a triterpenoid isolated exclusively from Hemsleya plants . It is a non-steroidal anti-inflammatory drug that functions as the main ingredient of prescription Hemslecin capsules and tablets in China . The metabolic profiling and quantitation of cucurbitacins in Cucurbitaceae plants have been carried out using liquid chromatography coupled to tandem mass spectrometry .


Physical And Chemical Properties Analysis

The physical and chemical properties of cucurbitacin IIa have been characterized by specific optical rotation measurement, high-resolution mass spectroscopy, and NMR spectroscopic analysis .

Scientific Research Applications

Anti-Cancer Properties

Cucurbitacin IIa (CuIIa) has been identified as having significant anti-cancer properties. It induces apoptosis and cell cycle arrest in cancer cells, particularly by disrupting the actin cytoskeleton, leading to cell death. CuIIa does not affect JAK2/STAT3 phosphorylation like other cucurbitacins but reduces survivin expression, an inhibitor of apoptosis protein, playing a crucial role in cancer cell survival. This unique mechanism positions CuIIa as a novel class of anti-cancer drug (Boykin et al., 2011; Zhang et al., 2019).

Anti-Inflammatory and Immunomodulatory Effects

CuIIa exhibits notable anti-inflammatory and immunomodulatory effects. It enhances autophagy and induces caspase-3-dependent apoptosis in macrophages, contributing to its anti-inflammatory activity (He et al., 2013). Additionally, CuIIa interferes with multiple signaling pathways in lymphocytes, leading to the suppression of the adaptive immune response (Wang et al., 2014).

Antidepressant-Like Effects

CuIIa has shown potential in exerting antidepressant-like effects in mice subjected to chronic unpredictable mild stress. It may regulate the balance between excitatory and inhibitory synaptic transmission in the amygdala, involving the CaMKIIα-CREB-BDNF pathway, suggesting its use in treating depression-related disorders (Zhou et al., 2017).

Phytochemistry and Pharmacology

Recent advances in the phytochemistry and pharmacology of CuIIa highlight its various pharmacological effects, including anti-tumor, anti-inflammatory, and antibacterial activities. The regulation of key pathways and the modulation of cytokines and kinases underlie these effects, emphasizing CuIIa's potential in therapy (Zeng et al., 2021).

Biosynthetic Pathway and Production

The biosynthetic pathway of CuIIa has been elucidated, paving the way for its medical applications via biosynthetic strategies. High-level production of cucurbitadienol, a key precursor, in engineered microbes and plants, suggests a robust substrate for pharmaceutical cucurbitacin production (Chen et al., 2022).

Future Directions

Cucurbitacins offer a promising avenue for future cancer treatment strategies, and their diverse mechanisms of action make them attractive candidates for further investigation . The pace of research, as evidenced by the increasing number of published reports, suggests a promising future .

properties

IUPAC Name

[(6R)-6-hydroxy-2-methyl-5-oxo-6-[(2S,3S,8S,9R,10R,13R,14S,16R,17R)-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]heptan-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H50O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,19-22,25-26,34-35,38-39H,11-16H2,1-9H3/t19-,20+,21-,22+,25+,26-,29+,30-,31+,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYNAQSYQLFTCM-GYXNDICUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)CCC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(C4(C)C)O)O)C)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC(C)(C)CCC(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H]([C@H](C4(C)C)O)O)C)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H50O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10926388
Record name 1,2,16,20-Tetrahydroxy-9,10,14-trimethyl-11,22-dioxo-4,9-cyclo-9,10-secocholest-5-en-25-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10926388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cucurbitacin IIa

CAS RN

58546-34-2, 129357-90-0
Record name Hemslecin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58546-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cucurbitacin IIa
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,16,20-Tetrahydroxy-9,10,14-trimethyl-11,22-dioxo-4,9-cyclo-9,10-secocholest-5-en-25-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10926388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 58546-34-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
198
Citations
Y Zeng, J Wang, Q Huang, Y Ren, T Li… - Phytotherapy …, 2021 - Wiley Online Library
… about cucurbitacin IIa using keywords such as “Cucurbitacin IIa,” “Pharmacology,” and “Phytochemistry.” These pharmacological effects involve the actin cytoskeleton aggregation, the …
Number of citations: 12 onlinelibrary.wiley.com
C Boykin, G Zhang, YH Chen, RW Zhang… - British journal of …, 2011 - nature.com
… Cucurbitacin IIa (Cuc IIa) is a triterpene family component of natural products with different structural modifications from other Cuc derivatives. This chemical can be isolated from the …
Number of citations: 90 www.nature.com
J Zhang, Y Song, Y Liang, H Zou, P Zuo, M Yan… - Food and Chemical …, 2019 - Elsevier
Cucurbitacin IIa (CuIIa), a tetracyclic triterpenoid harboring anticancer activity, was investigated in A549 cells to reveal its mechanism of targeting on epidermal growth factor receptor (…
Number of citations: 23 www.sciencedirect.com
J He, Y Wang, L Xu, J Qiao, D Ouyang, X He - International …, 2013 - Elsevier
Cucurbitacin IIa (CuIIa), a member of cucurbitacin family, is isolated from the root of Hemsleya amabilis which has been used as an ancient remedy for bacillary dysentery and …
Number of citations: 35 www.sciencedirect.com
K Yu, X Yang, Y Li, X Cui, B Liu, Q Yao - RSC advances, 2020 - pubs.rsc.org
… B virus properties of cucurbitacin IIa are of … cucurbitacin IIA toward HeLa and A549 cells were 0.389 and 0.108 μmol L −1 , respectively. This strong evidence shows that cucurbitacin IIA …
Number of citations: 5 pubs.rsc.org
S Wang, X Guan, X Zhong, Z Yang… - Biomedical …, 2016 - Wiley Online Library
A selective and sensitive HPLC–MS/MS method was developed for the simultaneous determination of cucurbitacin IIa (cuIIa) and cucurbitacin IIb (cuIIb), the major bioactive …
SM Zhou, SY Guan, L Yang, LK Yang, L Wang… - …, 2017 - ingentaconnect.com
… The CaMKII-CREB-BDNF pathway was involved in the antidepressant effects of cucurbitacin IIa Our results suggest that the CaMKII-CREB-BDNF pathway was involved in the …
Number of citations: 17 www.ingentaconnect.com
Y Zhang, Y Zeng, Z An, D Lian, H Xiao, R Wang… - Plant Physiology and …, 2022 - Elsevier
… Cucurbitacin IIa is the main active component in H. … In order to reveal the mechanism of cucurbitacin IIa biosynthesis … as candidates associated to cucurbitacin IIa biosynthesis. Notably, …
Number of citations: 2 www.sciencedirect.com
Y Peng, T Chen, L Luo, L Li, W Cao, X Xu… - International …, 2020 - Elsevier
… In this study, we investigated the mechanisms by which Isoforskolin (ISOF) and Cucurbitacin IIa (CuIIa), compounds derived from Chinese herbs, can exert anti-inflammatory effects by …
Number of citations: 5 www.sciencedirect.com
C Boykin - 2012 - search.proquest.com
… Here, I hypothesize that Cucurbitacin IIa (or Cuc IIa), the active component purified from the medicinal plant Hemsleya amabilis Diels, inhibits cancer cell growth, induces apoptosis, and …
Number of citations: 2 search.proquest.com

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